tert-butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate

Description

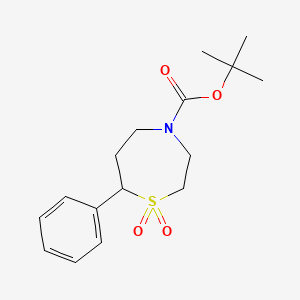

tert-butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate (CAS: 2320861-43-4) is a sulfur-containing heterocyclic compound with a molecular formula of C₁₆H₂₃NO₄S and a molecular weight of 325.4231 g/mol . Its structure features a seven-membered thiazepane ring substituted with a phenyl group at position 7, a sulfone group (1,1-dioxo), and a tert-butoxycarbonyl (Boc) protecting group at position 2. The SMILES notation (O=C(N1CCC(S(=O)(=O)CC1)c1ccccc1)OC(C)(C)C) highlights these functional groups, which influence its physicochemical properties and reactivity .

This compound is commercially available in research-grade quantities (1–100 mg) with 90% purity, priced between $574 (1 mg) and $1,654 (100 mg) .

Properties

IUPAC Name |

tert-butyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(18)17-10-9-14(22(19,20)12-11-17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXILJDVDELLRQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a different oxidation state.

Substitution: The phenyl or tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in biology and medicine due to its ability to interact with biological molecules. It may be used in the design of new drugs or as a probe to study biological processes.

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compound for Comparison: tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

The most structurally analogous compound identified is tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (CAS: 1369503-78-5). Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Differences :

The amino group (position 6) in the analog may confer greater reactivity in nucleophilic or coupling reactions compared to the phenyl-substituted derivative.

Molecular Weight and Size :

- The target compound’s higher molecular weight (325 vs. 264 g/mol) reflects the phenyl group’s contribution, which could influence crystallization behavior or chromatographic retention times .

Predicted Properties: The analog’s predicted pKa of 5.87 suggests moderate acidity, likely at the amino group, whereas the target compound’s acidity profile remains uncharacterized in the evidence .

Implications of Structural Differences

For instance:

- The phenyl group’s hydrophobicity vs. the amino group’s polarity could lead to divergent solubility, bioavailability, or metabolic stability in pharmacological contexts.

- Synthetic applications would differ: the Boc group in both compounds aids in protecting amines, but the phenyl group may necessitate tailored reaction conditions to avoid steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.